An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery
In the landscape of modern drug development, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and therapeutic innovation. Pyrazole derivatives, a prominent class of nitrogen-containing heterocycles, are of significant interest due to their wide-ranging pharmacological activities.[1] The subject of this guide, 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, represents a key intermediate in the synthesis of various pharmaceutically active compounds, including sildenafil.[1] Its structural elucidation serves as a critical case study in the application of modern analytical techniques to ensure the identity, purity, and ultimately, the safety and efficacy of potential drug candidates. This document provides a comprehensive, field-proven approach to the definitive structural confirmation of this molecule, blending established protocols with the causal reasoning that underpins expert analytical strategy.
Retrosynthetic Analysis and Proposed Synthesis
A logical starting point for the elucidation of a novel compound's structure is an understanding of its synthesis. A plausible synthetic route not only provides the material for analysis but also offers strong corroborating evidence for the final proposed structure. The synthesis of 4-substituted pyrazole-5-carboxylic acids can be approached through several established methods.[2][3] Here, we propose a robust and regioselective pathway.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
Experimental Protocol: Synthesis
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Step 1: Baylis-Hillman Reaction. To a stirred solution of propionaldehyde (1.0 eq) and ethyl 2-butynoate (1.1 eq) in a suitable solvent such as dioxane/water, a catalyst like DABCO (0.1 eq) is added. The reaction is stirred at room temperature for 24-48 hours until completion, monitored by TLC. The product, ethyl 2-formyl-2-hexenoate, is then isolated via extraction and purified by column chromatography.
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Step 2: Cyclocondensation. The resulting α,β-unsaturated aldehyde (1.0 eq) is dissolved in ethanol. Methylhydrazine (1.05 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The solvent is removed under reduced pressure, and the crude product, ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate, is purified by column chromatography.[4]
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Step 3: Electrophilic Bromination. The pyrazole ester (1.0 eq) is dissolved in acetonitrile. N-Bromosuccinimide (NBS) (1.1 eq) is added portion-wise at room temperature. The reaction is stirred for 4-6 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with sodium thiosulfate solution, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 4-bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylate.
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Step 4: Ester Hydrolysis. The bromo-ester is suspended in a 2M aqueous solution of sodium hydroxide (3.0 eq) and heated to 80 °C for 2 hours. After cooling, the solution is acidified with concentrated HCl to pH 2-3, leading to the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to afford the target compound, 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid.[1]
Spectroscopic and Spectrometric Elucidation
The cornerstone of structure elucidation lies in the synergistic application of various analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective interpretation leads to an unambiguous assignment.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the target compound. For halogenated compounds, the isotopic pattern is a key diagnostic feature.[5]
Expected Fragmentation Pattern:
Caption: Predicted major fragmentation pathways for the target molecule in mass spectrometry.
Data Interpretation:
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Molecular Ion Peak: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak ([M]+•) and any bromine-containing fragments. We expect to see two peaks of nearly equal intensity at m/z 246 (for 79Br) and m/z 248 (for 81Br).[6]
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Key Fragments:
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Loss of the carboxylic acid group (-COOH, 45 Da) would give fragments at m/z 201/203.
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Loss of the propyl group (-C3H7, 43 Da) would result in fragments at m/z 203/205.
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Loss of the bromine atom (-Br, 79/81 Da) would lead to a fragment at m/z 167.
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A prominent peak corresponding to the propyl cation ([C3H7]+) at m/z 43 is also anticipated.[7]
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Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) is used.
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Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this carboxylic acid.
-
Data Acquisition: Data is acquired in both positive and negative ion modes to maximize the information obtained. The exact mass is measured to within 5 ppm to confirm the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H and ¹³C NMR Data
The predicted chemical shifts are based on known data for similar pyrazole structures and the established effects of substituents.[4][8]
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale |
| -COOH | 12.0 - 13.0 (br s, 1H) | ~165 | Acidic proton, typically broad and downfield. Carbonyl carbon of a carboxylic acid. |
| N-CH₃ | ~3.8 (s, 3H) | ~38 | Methyl group attached to a nitrogen in a heteroaromatic ring. |
| -CH₂-CH₂-CH₃ | ~2.6 (t, 2H) | ~28 | Methylene group adjacent to the pyrazole ring, deshielded. |
| -CH₂-CH₂-CH₃ | ~1.6 (sextet, 2H) | ~22 | Methylene group of the propyl chain. |
| -CH₂-CH₂-CH₃ | ~0.9 (t, 3H) | ~14 | Terminal methyl group of the propyl chain. |
| Pyrazole C3 | - | ~150 | Quaternary carbon attached to the propyl group. |
| Pyrazole C4 | - | ~100 | Quaternary carbon attached to the bromine atom. The C-Br bond shifts this upfield compared to a C-H. |
| Pyrazole C5 | - | ~140 | Quaternary carbon attached to the carboxylic acid group. |
Advanced NMR Experiments for Unambiguous Assignment:
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COSY (Correlation Spectroscopy): Will show correlations between the protons of the propyl group (-CH₂-CH₂-CH₃).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This will confirm the assignments for the N-CH₃ and the propyl chain carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are 2-3 bonds away. Key expected correlations include:
-
N-CH₃ protons to C5 of the pyrazole ring.
-
The α-CH₂ protons of the propyl group to C3 and C4 of the pyrazole ring.
-
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra using standard pulse programs.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| 2500-3300 | O-H stretch (carboxylic acid) | Very broad |
| ~2960 | C-H stretch (aliphatic) | Medium-strong |
| ~1700 | C=O stretch (carboxylic acid) | Strong, sharp |
| ~1550 | C=N stretch (pyrazole ring) | Medium |
| ~1460 | C-H bend (aliphatic) | Medium |
| ~1250 | C-O stretch (carboxylic acid) | Medium-strong |
| 550-750 | C-Br stretch | Weak-medium |
Data Interpretation:
The IR spectrum will be dominated by the very broad O-H stretch and the strong C=O stretch of the carboxylic acid group. The presence of aliphatic C-H stretches confirms the propyl and methyl groups. The C-Br stretch is in the fingerprint region and can be difficult to assign definitively but its presence is expected.[9]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹.
Crystallographic Confirmation
While the combination of MS and NMR is often sufficient for structure elucidation, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure, including stereochemistry and solid-state conformation.
Rationale for Use:
Given that a crystal structure for the parent compound (1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid) has been reported, obtaining a crystal structure for the brominated derivative would provide definitive confirmation of the bromine's position at C4.[1] It would also reveal details of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid.[3]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow suitable single crystals by slow evaporation of a solvent system (e.g., methanol/ethyl acetate).[1]
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data. The final refined structure will provide precise bond lengths, bond angles, and the exact location of all atoms in the unit cell.
Integrated Data Analysis and Final Confirmation
The power of this multi-technique approach lies in the convergence of data from all experiments to a single, consistent structure.
Logical Workflow for Confirmation:
Caption: Integrated workflow for the structural confirmation of the target molecule.
The process is self-validating: the molecular formula from HRMS must match the sum of atoms identified by NMR and IR. The connectivity established by 2D NMR must be consistent with the fragmentation observed in the mass spectrum. Finally, if obtained, the X-ray crystal structure provides the ultimate validation of all spectroscopic interpretations. This rigorous, multi-faceted approach ensures the highest level of confidence in the elucidated structure, a non-negotiable standard in the field of drug development.
References
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Zhang, C., Li, H., Liu, D., & Liu, M. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E63, o4209. [Link]
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PubChem. (n.d.). 4-Bromo-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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El-Nahass, M. M., Kamel, M. A., El-Barbary, A. A., El-Mansy, M. A. M., & Ibrahim, M. (2013). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 37–41. [Link]
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PubChem. (n.d.). 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Compatibility Studies of Sildenafil with Different Excipients by Using TGA, DSC, XRD and FTIR. (2019). DergiPark. [Link]
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Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2003). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 38(11-12), 959–974. [Link]
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Identification of Sildenafil Compound in Selected Drugs Using X-ray Study and Thermal Analysis. (2023). MDPI. [Link]
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